(+)-氯甲基异薄荷醚

描述

(+)-Chloromethyl isomenthyl ether (CMI) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless, flammable liquid that is highly reactive and can be synthesized using various methods. CMI is a versatile compound that has a wide range of applications in various fields of science, including organic chemistry, biochemistry, and pharmacology.

科学研究应用

锂离子电池隔膜改进

- Li 等人(2018 年)探索了用氯甲基对聚(醚醚酮)进行改性以提高其溶解度,用于制造无纺膜。这些膜由于含有丰富的极性基团,表现出优异的润湿性和稳定性,使其适用于锂离子电池 (Li 等人,2018 年)。

烷基苯和聚苯乙烯的改性

- Pinell 等人(1984 年)研究了使用氯甲基甲基醚对烷基苯(如甲苯和乙苯)进行氯甲基化,然后将氯甲基转化为羟甲基。这导致了具有特定邻位取代的产品 (Pinell 等人,1984 年)。

合成有机化学的量子化学研究

- Topchii 等人(1977 年)对各种 α-、β-和 γ-氯醚(包括氯甲基醚)的电子结构进行了量子化学研究。这项研究有助于理解它们的反应性,这对于它们在合成有机化学中的应用至关重要 (Topchii 等人,1977 年)。

气液色谱法鉴定厌氧菌

- Thomann 和 Hill(1986 年)开发了一种使用甲基叔丁基醚(与氯仿和醚相比是一种更安全的溶剂)的改进提取程序,用于气液色谱法鉴定厌氧菌 (Thomann & Hill,1986 年)。

药理活性物质的制备

- Hager 和 Liu(1953 年)在制备各种药理学上有趣的化合物(如双功能脒和氨基醚)中使用了氯甲基化产物,包括氯甲基醚 (Hager & Liu,1953 年)。

有机化学中的高效合成

- Zheng 等人(2016 年)报道了氯甲基甲基醚(有机合成中一种重要的保护剂)的高效合成。他们的方法具有条件温和、产率高和简单等特点,为有机合成实践做出了宝贵贡献 (Zheng 等人,2016 年)。

作用机制

Target of Action

Ethers in general are known to interact with various biological targets depending on their specific structure and functional groups .

Mode of Action

Ethers typically undergo reactions involving the cleavage of the c–o bond in the presence of strong acids . This process involves the protonation of the ether oxygen, followed by either an S_N1 or S_N2 reaction pathway, depending on the structure .

Biochemical Pathways

Ethers can participate in various biochemical reactions, including the williamson ether synthesis . This reaction is of interest due to its simplicity and broad scope in laboratory and industrial synthesis .

Pharmacokinetics

The pharmacokinetics of ethers and similar compounds are generally influenced by factors such as their physicochemical properties, including lipid solubility and pka .

Result of Action

The cleavage of ethers in the presence of strong acids typically results in the formation of alcohols and alkyl halides .

Action Environment

The action, efficacy, and stability of (+)-Chloromethyl isomenthyl ether can be influenced by various environmental factors. For instance, the choice of solvent can have a significant impact on the regioselectivity of ether synthesis reactions . Additionally, the presence of strong acids is necessary for the typical cleavage reactions of ethers .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-Chloromethyl isomenthyl ether involves the reaction of isomenthol with chloromethyl methyl ether in the presence of a Lewis acid catalyst.", "Starting Materials": ["Isomenthol", "Chloromethyl methyl ether", "Lewis acid catalyst"], "Reaction": [ "Add isomenthol to a flask", "Add chloromethyl methyl ether to the flask", "Add the Lewis acid catalyst to the flask", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |

| 144177-48-0 | |

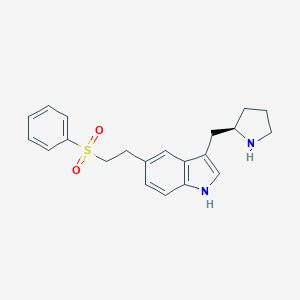

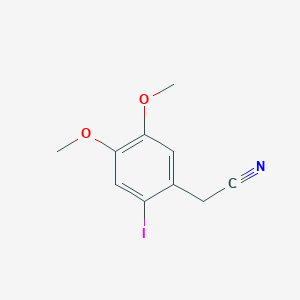

分子式 |

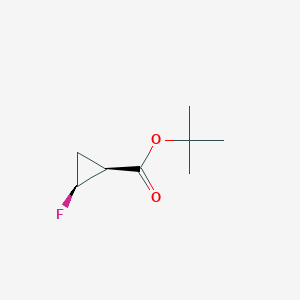

C11H21ClO |

分子量 |

204.73 g/mol |

IUPAC 名称 |

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |

InChI 键 |

XOPLTFUYFXWFGB-GARJFASQSA-N |

手性 SMILES |

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |

SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

规范 SMILES |

CC1CCC(C(C1)OCCl)C(C)C |

Pictograms |

Irritant |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)